4-Fluoro-2-(trifluoromethyl)phenylhydrazine
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Overview
Description
4-Fluoro-2-(trifluoromethyl)phenylhydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring
Biochemical Analysis
Biochemical Properties
It is known that phenylhydrazines, a group to which this compound belongs, can participate in various biochemical reactions .
Cellular Effects
It is known that phenylhydrazines can have various effects on cells .
Molecular Mechanism
Phenylhydrazines are known to participate in the one-step reduction and functionalization of graphene oxide .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Phenylhydrazines are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine typically involves the reaction of 4-fluoro-2-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)phenylhydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers. It can also form stable complexes with metal ions, influencing catalytic processes. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylhydrazine
- 4-(Trifluoromethyl)phenylhydrazine
- 4-Chlorophenylhydrazine
- 4-Methoxyphenylhydrazine
Uniqueness
4-Fluoro-2-(trifluoromethyl)phenylhydrazine is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound in the synthesis of molecules with specific properties and functions.
Properties
IUPAC Name |
[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-3,13H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDCHZMMHDGSMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379230 |
Source
|
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754973-91-6 |
Source
|
Record name | 4-FLUORO-2-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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